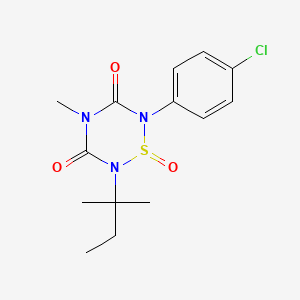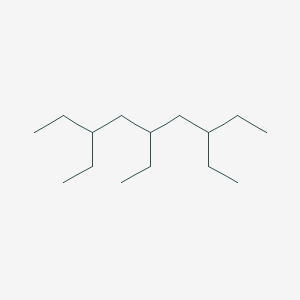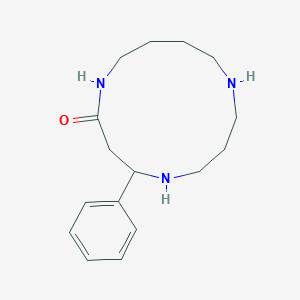![molecular formula C15H9F5 B14328156 1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene CAS No. 106358-37-6](/img/structure/B14328156.png)
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene is a fluorinated aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 4-methylstyrene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions with water. A common method involves the use of a palladium-catalyzed Heck reaction, where pentafluorobenzene is coupled with 4-methylstyrene in the presence of a base such as triethylamine.
Catalysts: Palladium catalysts such as Pd(OAc)2 or PdCl2 are commonly used.
Solvents: Solvents like N,N-dimethylformamide (DMF) or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products
Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.
Oxidation: Products include epoxides or ketones.
Reduction: Products include the ethyl derivative of the original compound.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with unique electronic properties due to the presence of multiple fluorine atoms.
Pharmaceuticals: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can be used in catalytic processes, particularly those involving palladium-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene depends on the specific application. In general, the presence of multiple fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain chemical reactions. The ethenyl group can participate in various addition reactions, while the aromatic ring can undergo substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of the ethenyl group.
1,2,3,4,5-Pentafluoro-6-iodobenzene: This compound has an iodine atom instead of the ethenyl group.
1,2,3,4,5-Pentafluoro-6-bromobenzene: This compound has a bromine atom instead of the ethenyl group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene is unique due to the presence of both multiple fluorine atoms and a styrene moiety. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
106358-37-6 |
|---|---|
Formule moléculaire |
C15H9F5 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H9F5/c1-8-2-4-9(5-3-8)6-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-7H,1H3 |
Clé InChI |
DIQCBRRFTRBHAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)

![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)

![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)


![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)


